6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound belongs to the pyrano[2,3-c]pyrazole family, characterized by a fused pyranopyrazole core substituted with an amino group at position 6, a methyl group at position 3, and a carbazole moiety (9-ethyl-9H-carbazol-3-yl) at position 2.
Properties
IUPAC Name |
6-amino-4-(9-ethylcarbazol-3-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-3-27-17-7-5-4-6-14(17)15-10-13(8-9-18(15)27)20-16(11-23)21(24)28-22-19(20)12(2)25-26-22/h4-10,20H,3,24H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCNWFQCWFDSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Time
Elevated temperatures (80°C) accelerate the reaction, completing within 40 minutes, whereas room-temperature methods require extended durations (10–24 hours).
Solvent Systems
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| Magnetized Water | 96 | 10 minutes |
| Water-SDS-[BMIm]Br | 93–96 | 40–60 minutes |
| Ethanol-Water | 90 | 24 hours |
Magnetized water outperforms conventional solvents by aligning reactants’ dipoles, reducing energy barriers.
Catalytic Systems
-
No catalyst : Yields drop to 60–70%.
-
SDS/[BMIm]Br : Yields increase to 93–96% due to micellar catalysis and hydrogen-bond activation.
Analytical Characterization Techniques
Spectroscopic Analysis
-
IR Spectroscopy : Peaks at 2200 cm⁻¹ (C≡N stretch) and 3320 cm⁻¹ (N-H stretch) confirm nitrile and amino groups.
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¹H NMR : Signals at δ 4.50 (s, 1H, CH pyran) and δ 1.82 (s, 3H, CH₃) validate the pyrano[2,3-c]pyrazole structure.
-
¹³C NMR : Resonances at 161.1 ppm (C=O) and 58.0 ppm (C-4) align with reported data.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar carbazole moiety and tetracyclic pyrano[2,3-c]pyrazole system. DFT calculations (B3LYP/6-311G(d,p)) corroborate the optimized geometry.
Comparative Evaluation of Methodologies
| Method | Yield (%) | Time | Eco-Friendliness |
|---|---|---|---|
| Magnetized Water | 96 | 10 minutes | High |
| SDS/[BMIm]Br | 93–96 | 40–60 min | Moderate |
| Ethanol Reflux | 85–90 | 24 hours | Low |
Magnetized water offers the shortest reaction time and highest yield, while SDS/[BMIm]Br balances efficiency and recyclability.
Challenges and Prospective Developments
Limitations
-
Carbazole Solubility : The hydrophobic carbazole moiety necessitates surfactants or co-solvents.
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Scale-Up Issues : Magnetized water systems require specialized equipment for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties against various pathogens.
Anticancer Research: Studied for its potential anticancer activity.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of optoelectronic materials and polymers.
Mechanism of Action
The mechanism of action of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the pyranopyrazole core is highly variable, influencing physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxyl, methoxy) enhance aqueous solubility, while nitro and chloro groups reduce it .
- Stability : Electron-withdrawing groups (e.g., nitro) may increase stability under acidic conditions .
Key Research Findings
Carbazole Advantage : The 9-ethylcarbazole moiety’s bulkiness and aromaticity may offer unique pharmacological profiles, though direct evidence is lacking in the provided data .
Substituent-Driven Bioactivity : Anticancer, antihypertensive, and antioxidant activities are substituent-dependent, highlighting the scaffold’s versatility .
Synthetic Efficiency: MCRs and green catalysts (e.g., nano-eggshell/Ti(IV)) enable scalable, eco-friendly synthesis .
Biological Activity
6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 315249-19-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19N5O
- Molecular Weight : 369.42 g/mol
- Structure : The compound features a dihydropyrano-pyrazole core linked to a carbazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Case Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary tests suggest that it exhibits activity against several bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored:
- Inhibition of Cytokines : Studies indicate that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in inflammation and cancer progression.
Research Findings
A comprehensive review of literature reveals promising findings regarding the biological activity of this compound:
- Synthesis and Characterization : Various synthetic routes have been documented for the preparation of this compound and its analogs, emphasizing the importance of structural modifications on biological activity.
- In Vivo Studies : Animal model studies are needed to validate the efficacy and safety profile before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
